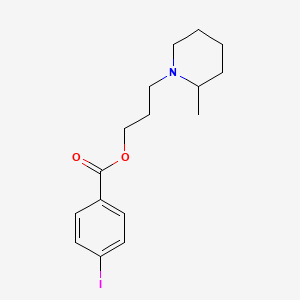
3-(2'-Methylpiperidino)propyl p-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl p-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is an ester derivative of benzoic acid, specifically a p-iodobenzoate ester, with a 2’-methylpiperidino group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-iodobenzoate typically involves the esterification of p-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of 3-(2’-Methylpiperidino)propyl p-iodobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Methylpiperidino)propyl p-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 3-(2’-Methylpiperidino)propanol.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Applications De Recherche Scientifique
3-(2’-Methylpiperidino)propyl p-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-iodobenzoate depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring and the ester linkage play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2’-Methylpiperidino)propyl p-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
3-(2’-Methylpiperidino)propyl p-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
3-(2’-Methylpiperidino)propyl p-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(2’-Methylpiperidino)propyl p-iodobenzoate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions not possible with other halogens. The iodine atom also imparts distinct physicochemical properties, such as higher molecular weight and different electronic effects, influencing its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
63916-89-2 |
|---|---|
Formule moléculaire |
C16H22INO2 |
Poids moléculaire |
387.26 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-iodobenzoate |
InChI |
InChI=1S/C16H22INO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3 |
Clé InChI |
BLAAWVPMHICNCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)


![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

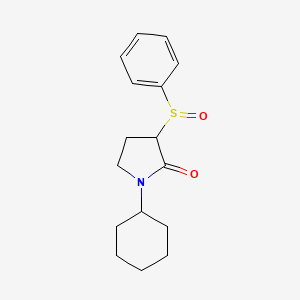
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
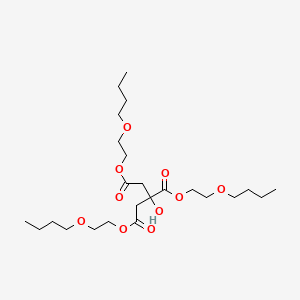

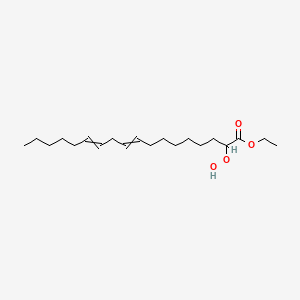
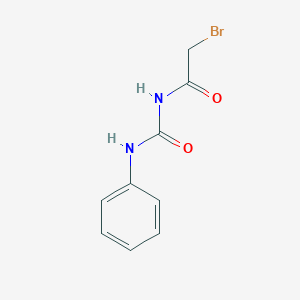
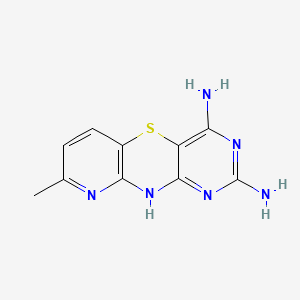

![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
